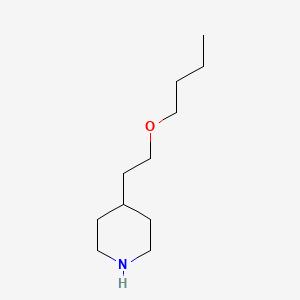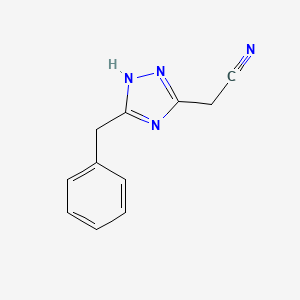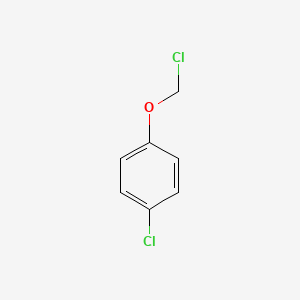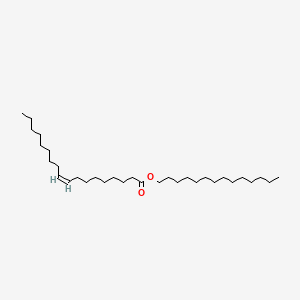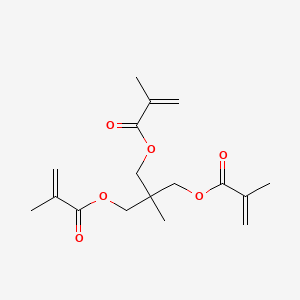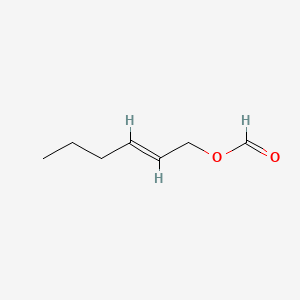
trans-2-Hexenyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexenyl formate is a carboxylic ester.
Applications De Recherche Scientifique
1. Chemical Properties and Applications
Trans-2-Hexenyl formate is studied for its chemical properties, such as density and viscosity, in various mixtures. For example, Djojoputro and Ismadji (2005) investigated the density and viscosity of trans-2-hexenyl acetate and other compounds in ethanol at different temperatures, contributing valuable data for applications in chemical engineering and material science (Djojoputro & Ismadji, 2005).
2. Applications in Aroma and Flavor Production
This compound is significant in the production of natural aromas and flavors. Varga et al. (2021) highlighted its role in the enzymatic transformation of suitable precursors for producing natural aromas, a process increasingly used due to the growing demand for natural food additives (Varga et al., 2021).
3. Involvement in Atmospheric Chemistry
In atmospheric chemistry, the reactivity of this compound with ozone and its implications for environmental assessment and model simulation are crucial. Zhang et al. (2018) conducted a study on the reaction kinetics of this compound with ozone, providing insights into its environmental fate (Zhang et al., 2018).
4. Biocidal Applications
This compound exhibits biocidal properties, which are explored in agricultural and food preservation contexts. Guo et al. (2014) discovered that treating tomato fruits with this compound significantly reduced infection rates, suggesting its potential as an eco-friendly pesticide or preservative (Guo et al., 2014).
Propriétés
Numéro CAS |
53398-78-0 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
[(E)-hex-2-enyl] formate |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h4-5,7H,2-3,6H2,1H3/b5-4+ |
Clé InChI |
SLWYMCAVYPZTRN-UHFFFAOYSA-N |
SMILES |
CCCC=CCOC=O |
SMILES canonique |
CCCC=CCOC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




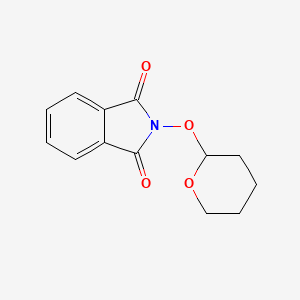
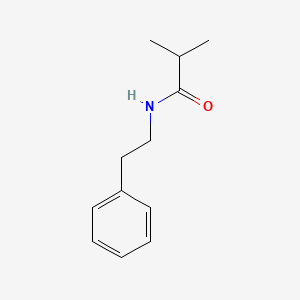
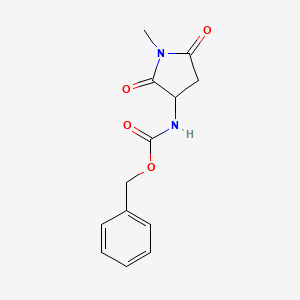


![2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}acetamide](/img/structure/B1616076.png)
